Plecanatide

説明

特性

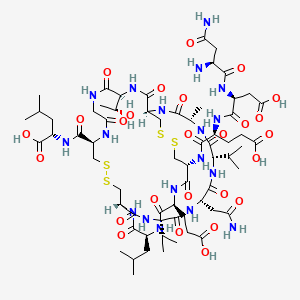

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPHQWLKCGGCQR-DLJDZFDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H104N18O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196933 | |

| Record name | Plecanatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1681.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amorphous, white to off-white powder | |

CAS No. |

467426-54-6 | |

| Record name | Plecanatide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467426546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plecanatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plecanatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plecanatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Plecanatide mechanism of action on guanylate cyclase-C

An In-depth Technical Guide to the Mechanism of Action of Plecanatide on Guanylate Cyclase-C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide, marketed under the brand name Trulance®, is a synthetic peptide therapeutic approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2][3] It is a 16-amino acid structural analog of human uroguanylin, an endogenous peptide that regulates intestinal fluid and electrolyte homeostasis.[4][5][6] Plecanatide's mechanism of action is centered on its function as a selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[1][7][8] Unlike the bacterial heat-stable enterotoxins which are also GC-C agonists, plecanatide mimics the pH-sensitive activity of uroguanylin, preferentially binding to its receptor in the slightly acidic environment of the proximal small intestine.[3][9][10]

Core Mechanism of Action: GC-C Signaling Cascade

Plecanatide exerts its therapeutic effect locally within the gastrointestinal tract with minimal systemic absorption.[1][4][5] The binding of plecanatide to the extracellular domain of the GC-C receptor initiates a cascade of intracellular events, culminating in increased intestinal fluid secretion and accelerated transit.[1][4]

The key steps in the signaling pathway are as follows:

-

Receptor Binding and Activation: Plecanatide binds to the GC-C receptor on the luminal surface of enterocytes.[7] This binding is pH-dependent, showing higher affinity in the acidic environment (pH 5-6) of the duodenum and jejunum.[9][10]

-

cGMP Synthesis: Activation of GC-C catalyzes the intracellular conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][11]

-

Downstream Effector Activation: The resultant increase in intracellular cGMP concentration activates two primary downstream effectors: cGMP-dependent protein kinase II (PKGII) and, to some extent, protein kinase A (PKA).[11][12]

-

CFTR Channel Phosphorylation: PKGII and PKA then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane ion channel.[5][11]

-

Ion and Fluid Secretion: Phosphorylation opens the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[7][11][13]

-

Osmotic Water Influx: The increased luminal concentration of these anions creates an osmotic gradient that draws water into the intestine, thereby increasing the volume and softening the consistency of the stool.[7][11] This increase in luminal fluid accelerates intestinal transit.[1][4]

-

Visceral Pain Reduction: Elevated cGMP levels have also been shown to reduce the activity of pain-sensing nerves in the gut, which may contribute to the relief of abdominal pain associated with IBS-C.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Plecanatide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Efficacy and safety of plecanatide in treating constipation predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plecanatide: IBS Uses, Side Effects, Dosage [medicinenet.com]

- 7. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 8. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. Plecanatide - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of guanylin action via cyclic GMP in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The guanylate cyclase-C signaling pathway is down-regulated in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Plecanatide: A Uroguanylin Analog in the Treatment of Gastrointestinal Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide hormone.[1] It functions as a selective agonist for the guanylate cyclase-C (GC-C) receptor, playing a crucial role in the regulation of intestinal fluid and electrolyte homeostasis.[2] This technical guide provides an in-depth overview of the structure, function, and mechanism of action of plecanatide, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.

Structure of Plecanatide

Plecanatide is a 16-amino acid peptide. Its structure is nearly identical to that of human uroguanylin, with the exception of a single amino acid substitution at position 3, where aspartic acid is replaced by glutamic acid.[3] This substitution enhances the peptide's stability while maintaining its biological activity.

Amino Acid Sequence:

-

Human Uroguanylin: Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu[4][5]

-

Plecanatide: Asn-Asp-Glu -Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu

Two disulfide bonds are present in the structure of plecanatide, which are essential for its biological activity.[6]

Mechanism of Action and Signaling Pathway

Plecanatide exerts its pharmacological effects by binding to and activating the GC-C receptors located on the apical surface of intestinal epithelial cells.[2] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

The binding of plecanatide to the GC-C receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[7] This activation of CFTR, an ion channel, results in the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. The increased ion concentration creates an osmotic gradient, drawing water into the intestines, which softens the stool and stimulates intestinal motility.[3]

Experimental Protocols

In-Vitro Guanylate Cyclase-C Activation Assay

This assay is crucial for determining the potency of plecanatide in activating its target receptor.

Objective: To measure the dose-dependent stimulation of cGMP production by plecanatide in a human colon carcinoma cell line (T84).

Methodology:

-

Cell Culture: T84 cells are cultured to confluence in an appropriate medium.

-

Pre-incubation: The confluent cell monolayers are pre-incubated with a phosphodiesterase inhibitor, such as isobutylmethylxanthine (IBMX), to prevent the degradation of cGMP.[4]

-

Incubation with Plecanatide: The cells are then incubated with varying concentrations of plecanatide for a defined period.[8]

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid.[4]

-

cGMP Measurement: Following centrifugation and neutralization, the intracellular cGMP concentration in the cell supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[6]

-

Data Analysis: The results are typically expressed as picomoles of cGMP per milligram of protein, and an EC50 value (the concentration of plecanatide that elicits a half-maximal response) is calculated to determine its potency.[8]

Phase III Clinical Trial Design for Chronic Idiopathic Constipation (CIC)

The efficacy and safety of plecanatide for the treatment of CIC have been evaluated in large, multicenter, randomized, double-blind, placebo-controlled trials.[9][10]

Key Methodological Aspects:

-

Patient Population: Adult patients meeting the modified Rome III criteria for functional constipation.[10][11]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled design.[9]

-

Treatment Arms: Typically includes a placebo group and one or more doses of plecanatide (e.g., 3 mg and 6 mg) administered orally once daily.[9]

-

Treatment Duration: A 12-week treatment period is common.[9]

-

Primary Efficacy Endpoint: The primary outcome is often the percentage of "durable overall responders," defined as patients who have at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one CSBM from baseline for the same week, for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[10]

-

Secondary Efficacy Endpoints: These include changes from baseline in stool frequency (CSBMs and spontaneous bowel movements), stool consistency (using the Bristol Stool Form Scale), and straining during defecation.[9]

-

Data Collection: Patients typically record their bowel habits and symptoms in a daily electronic diary.[9]

-

Safety Assessment: The incidence and severity of treatment-emergent adverse events are monitored throughout the study.[9]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of plecanatide in adults with Chronic Idiopathic Constipation (CIC).

Table 1: Primary Efficacy Endpoint - Durable Overall CSBM Responders in CIC

| Study Identifier | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |

| Trial 1 (NCT01982240) [9] | 10.2% | 21.0% (p<0.001 vs placebo) | 19.5% (p<0.001 vs placebo) |

| Trial 2 (NCT02122471) [10] | 12.8% | 20.1% (p=0.004 vs placebo) | 20.0% (p=0.004 vs placebo) |

Table 2: Change from Baseline in Weekly CSBM Frequency in CIC (at Week 12)

| Study Identifier | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |

| Trial 1 (NCT01982240) [9] | 1.2 | 2.5 (p<0.001 vs placebo) | 2.2 (p<0.001 vs placebo) |

Table 3: Common Treatment-Emergent Adverse Events in CIC Trials

| Adverse Event | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |

| Diarrhea (Trial 1) [9] | 1.3% | 5.9% | 5.7% |

| Diarrhea (Trial 2) [10] | 1.3% | 3.2% | 4.5% |

Conclusion

Plecanatide, a uroguanylin analog, is a well-characterized GC-C agonist with a clearly defined mechanism of action. Robust clinical trial data have demonstrated its efficacy and safety in the treatment of chronic idiopathic constipation. The information presented in this technical guide provides a comprehensive overview for researchers and drug development professionals interested in the science and clinical application of plecanatide.

References

- 1. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpharmsci.com [jpharmsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of human uroguanylin: a member of the guanylin peptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uroguanylin - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Statistical investigation of simulated fed intestinal media composition on the equilibrium solubility of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Plecanatide Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plecanatide, a structural analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its therapeutic effects are mediated by a well-defined downstream signaling cascade within the gastrointestinal epithelium. This technical guide provides a comprehensive overview of the molecular mechanisms initiated by Plecanatide activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: The GC-C Signaling Cascade

Plecanatide exerts its pharmacological action locally on the apical surface of intestinal epithelial cells.[1][2] As a GC-C agonist, it mimics the function of the endogenous ligands, uroguanylin and guanylin.[3][4] The binding of Plecanatide to the extracellular domain of GC-C initiates a series of intracellular events, culminating in increased intestinal fluid secretion and accelerated transit.[1][2][5]

The primary signaling pathway involves the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) by the intracellular catalytic domain of the activated GC-C receptor.[3][6] The subsequent accumulation of intracellular cGMP serves as the key second messenger, orchestrating the downstream effects.[4]

Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase II (PKGII) and, to some extent, protein kinase A (PKA).[7][8] These kinases then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an apical membrane ion channel.[5][7] Phosphorylation of CFTR results in its opening and the subsequent secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[4][5] This efflux of anions creates an osmotic gradient, drawing water into the lumen, which softens the stool and facilitates its passage.[3][4]

Furthermore, increased intracellular cGMP can also decrease the activity of the sodium-hydrogen exchanger (NHE3), leading to reduced sodium absorption and contributing to the net increase in luminal fluid.[5] Emerging evidence also suggests that the GC-C/cGMP pathway plays a role in reducing visceral hypersensitivity, potentially by modulating the activity of colonic nociceptors, which may contribute to the abdominal pain relief observed in IBS-C patients.[3][9][10]

Quantitative Data

The following tables summarize key quantitative data related to the activation of the Plecanatide signaling pathway, derived from preclinical and clinical studies.

Table 1: Preclinical Data on Plecanatide Activity

| Parameter | Value | Cell Line/Model | Citation |

| EC₅₀ for cGMP Production | 1.9 x 10⁻⁷ mol/L | T84 cells | [1] |

| Binding Potency vs. Uroguanylin | 8 times more potent | Preclinical models | [5] |

| Optimal pH for Activity | ~5.0 | Computational models | [11][12] |

Table 2: Clinical Efficacy of Plecanatide (3 mg) in Chronic Idiopathic Constipation (CIC)

| Endpoint | Plecanatide (3 mg) | Placebo | P-value | Citation |

| Durable Overall CSBM Responders (%) | 21.0% | 10.2% | <0.001 | [2][5] |

| Mean Increase in Weekly CSBMs | 2.5 | 1.2 | <0.001 | [13] |

| Mean Increase in Weekly SBMs | 3.2 | 1.3 | <0.001 | [13] |

| Improvement in Stool Consistency (BSFS) | 1.5 points | 0.8 points | <0.001 | [5] |

| Patients with a CSBM within 24h (%) | 21.4% | 12.1% | <0.001 | [6][14] |

CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale

Table 3: Clinical Efficacy of Plecanatide (3 mg) in Irritable Bowel Syndrome with Constipation (IBS-C)

| Endpoint | Plecanatide (3 mg) | Placebo | P-value | Citation |

| Overall Responders (%) - Study 1 | 30.2% | 17.8% | <0.001 | [6][15] |

| Overall Responders (%) - Study 2 | 21.5% | 14.2% | 0.009 | [15] |

| Abdominal Pain Responders (%) | 33-41% | 23-32% | - | [6] |

| Mean Bloating Score Improvement | 0.5-1.5 | 0.4-1.1 | - | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Downstream Signaling Pathway of Plecanatide Activation

Experimental Workflow for Ussing Chamber Assay

Workflow for cGMP Enzyme Immunoassay (EIA)

Detailed Experimental Protocols

Measurement of Intestinal Chloride Secretion using Ussing Chamber

This protocol is adapted from methodologies described for studying intestinal ion transport.[10][12][16][17][18][19][20][21][22][23][24][25][26]

Objective: To measure the change in short-circuit current (Isc), indicative of net ion transport (primarily Cl⁻ secretion), across an isolated segment of intestinal mucosa in response to Plecanatide.

Materials:

-

Ussing Chamber System (e.g., EasyMount, Physiologic Instruments)

-

Voltage-clamp apparatus

-

Water-jacketed organ baths and circulating water bath (37°C)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 2.5 mM KCl, 1.25 mM CaCl₂, 1.2 mM MgCl₂, 25 mM NaHCO₃, 1.2 mM KH₂PO₄. Adjust pH to 7.4 when gassed with carbogen. Add 10 mM mannitol to the mucosal buffer and 10 mM glucose to the serosal buffer.

-

Plecanatide stock solution (in distilled water or appropriate vehicle)

-

Forskolin (positive control)

-

Bumetanide (inhibitor of Na-K-2Cl cotransporter)

-

Animal model (e.g., mouse or rat) or human intestinal tissue biopsies

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional protocols.

-

Excise a segment of the desired intestinal region (e.g., jejunum or colon).

-

Immediately place the tissue in ice-cold, oxygenated KRB buffer.

-

Open the segment along the mesenteric border and gently remove the muscularis externa by blunt dissection to obtain a mucosal-submucosal preparation.

-

-

Ussing Chamber Setup:

-

Mount the tissue preparation between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

Fill both chambers with 3-5 mL of pre-warmed (37°C) and continuously gassed KRB buffer.

-

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline transepithelial potential difference (PD) and short-circuit current (Isc) are achieved.

-

-

Measurement of Isc:

-

Set the voltage clamp to maintain a transepithelial potential of 0 mV. The current required to do this is the Isc.

-

Record the baseline Isc for 5-10 minutes.

-

Add Plecanatide to the apical chamber to achieve the desired final concentration (e.g., in the range of 10⁻⁹ to 10⁻⁶ M).

-

Record the change in Isc until a new stable plateau is reached. The increase in Isc (ΔIsc) represents the net electrogenic ion secretion.

-

(Optional) At the end of the experiment, add forskolin (e.g., 10 µM, basolaterally) as a positive control to confirm tissue viability and responsiveness.

-

(Optional) To confirm that the Isc is due to Cl⁻ secretion, add bumetanide (e.g., 100 µM, basolaterally) to inhibit the Na-K-2Cl cotransporter, which should reduce the Plecanatide-induced Isc.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after the addition of Plecanatide.

-

Express the results as ΔIsc in µA/cm².

-

Quantification of Intracellular cGMP Levels by Enzyme Immunoassay (EIA)

This protocol is a generalized procedure based on commercially available cGMP EIA kits.[1][3][5][6][8][16]

Objective: To quantify the dose-dependent increase in intracellular cGMP in response to Plecanatide in a human intestinal epithelial cell line (e.g., T84).

Materials:

-

T84 cells

-

Cell culture reagents (DMEM/F12 medium, fetal bovine serum, etc.)

-

Plecanatide stock solution

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

0.1 M HCl for cell lysis

-

Commercially available cGMP EIA kit (e.g., from Cayman Chemical, Sigma-Aldrich, Cell Biolabs)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture T84 cells in appropriate flasks or multi-well plates until they reach confluency.

-

Prior to the experiment, aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 10-15 minutes at 37°C to prevent cGMP degradation.

-

Add varying concentrations of Plecanatide (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Sample Preparation:

-

Terminate the incubation by aspirating the medium and lysing the cells with 0.1 M HCl.

-

Incubate on ice for 10 minutes.

-

Scrape the cells and centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

Determine the protein concentration of the lysate for normalization.

-

-

cGMP EIA:

-

Follow the specific instructions provided with the commercial cGMP EIA kit. This typically involves:

-

Preparing a standard curve using the provided cGMP standards.

-

Adding samples and standards to the antibody-coated microplate.

-

Adding a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase).

-

Adding the anti-cGMP antibody.

-

Incubating the plate to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the protein concentration of the cell lysate (e.g., pmol cGMP/mg protein).

-

Radioligand Binding Assay for GC-C Receptor

This protocol provides a general framework for a competitive radioligand binding assay.[9][13][20][27][28]

Objective: To determine the binding affinity (Ki) of Plecanatide for the GC-C receptor.

Materials:

-

Cell line expressing GC-C (e.g., T84 cells) or tissue homogenates from intestinal mucosa

-

Radiolabeled ligand for GC-C (e.g., ¹²⁵I-labeled heat-stable enterotoxin (STa))

-

Unlabeled Plecanatide

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize T84 cells or intestinal tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total binding: Membrane preparation + radiolabeled ligand.

-

Non-specific binding: Membrane preparation + radiolabeled ligand + a high concentration of unlabeled ligand (e.g., unlabeled STa).

-

Competition: Membrane preparation + radiolabeled ligand + increasing concentrations of unlabeled Plecanatide.

-

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Plecanatide concentration.

-

Determine the IC₅₀ value (the concentration of Plecanatide that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

-

Conclusion

The downstream signaling pathway of Plecanatide is a well-characterized cascade that provides a clear rationale for its therapeutic efficacy in CIC and IBS-C. By activating GC-C and increasing intracellular cGMP, Plecanatide effectively stimulates intestinal fluid secretion and modulates visceral sensation. The quantitative data from both preclinical and clinical studies consistently support this mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this pathway and to evaluate novel GC-C agonists. A thorough understanding of these molecular and cellular events is crucial for the continued development of targeted therapies for functional gastrointestinal disorders.

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. IBS Animal models [ibd-biotech.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption | PLOS One [journals.plos.org]

- 11. Frontiers | Stress-Induced Visceral Pain: Toward Animal Models of Irritable-Bowel Syndrome and Associated Comorbidities [frontiersin.org]

- 12. physiologicinstruments.com [physiologicinstruments.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Novel techniques to study visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 21. physiologicinstruments.com [physiologicinstruments.com]

- 22. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Technique of Measurement of Gastrointestinal Luminal Nutrient Sensing and These Absorptions: Ussing Chamber (Short-Circuit Current) Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdspdb.unc.edu [pdspdb.unc.edu]

The Role of Plecanatide in Intestinal Fluid and Ion Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, a synthetic analogue of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which plecanatide modulates intestinal fluid and ion secretion. It details the underlying signaling pathways, presents quantitative data from pivotal clinical trials, and outlines key experimental protocols for the non-clinical evaluation of GC-C agonists. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of intestinal secretory disorders and the development of novel secretagogues.

Introduction: The Guanylin Peptide Family and Intestinal Homeostasis

The regulation of fluid and electrolyte balance in the intestinal lumen is a critical physiological process.[3][4] This delicate homeostasis is maintained through the coordinated actions of various hormones and neurotransmitters.[3] The guanylin family of peptides, which includes guanylin and uroguanylin, are key regulators of this process.[5][6] These endogenous peptides are secreted by cells of the intestinal mucosa and act locally on the luminal surface of intestinal epithelial cells.[5][6]

Plecanatide is a 16-amino-acid peptide that is structurally related to human uroguanylin.[1][7] It functions as a GC-C agonist, mimicking the action of its endogenous counterpart to stimulate intestinal fluid secretion and accelerate transit.[1][8] Unlike its predecessor, linaclotide, which is structurally more similar to bacterial heat-stable enterotoxins, plecanatide is designed to replicate the pH-sensitive activity of human uroguanylin.[7][9]

Mechanism of Action: The GC-C Signaling Pathway

Plecanatide exerts its pharmacological effects by binding to and activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1][7][10] This activation initiates a downstream signaling cascade that ultimately leads to increased intestinal fluid and ion secretion.

The key steps in the plecanatide-mediated signaling pathway are as follows:

-

GC-C Receptor Activation: Plecanatide binds to the extracellular domain of the GC-C receptor.[7] This binding induces a conformational change in the receptor, activating its intracellular catalytic domain.[11]

-

Increased Intracellular cGMP: The activated GC-C receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][11] This results in an elevation of intracellular cGMP concentrations.[1]

-

Activation of Protein Kinase G II (PKGII): The increased intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[5][12]

-

Phosphorylation and Activation of CFTR: PKGII, in turn, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][7][11]

-

Chloride and Bicarbonate Secretion: The activated CFTR channel facilitates the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][7][11]

-

Inhibition of Sodium Absorption: Increased cGMP also inhibits the Na⁺/H⁺ exchanger 3 (NHE3), leading to decreased sodium (Na⁺) absorption from the lumen.[7][12]

-

Osmotic Gradient and Fluid Secretion: The net result of increased anion secretion and decreased sodium absorption is the creation of an ionic gradient that draws water into the intestinal lumen via osmosis, thereby increasing intestinal fluid.[7][11] This increased fluid content softens the stool and facilitates its transit through the gastrointestinal tract.[8][11]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]

- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 6. A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age‐dependent differences in absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physiologicinstruments.com [physiologicinstruments.com]

- 9. youtube.com [youtube.com]

- 10. The visceral hypersensitivity to colorectal distension (CRD) testing [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. bioscience.co.uk [bioscience.co.uk]

An In-depth Technical Guide to the Anti-Nociceptive Properties of Plecanatide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plecanatide, a structural analog of human uroguanylin, is an approved therapeutic for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2][3][4] Its primary mechanism of action involves the activation of the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[5][6][7] Beyond its established pro-secretory effects, a compelling body of preclinical and clinical evidence has illuminated its significant anti-nociceptive properties, particularly in the context of visceral pain. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and clinical translation of Plecanatide's analgesic effects. It details the underlying signaling pathways, summarizes quantitative data from pivotal studies, and outlines the experimental protocols used to investigate its efficacy in reducing visceral hypersensitivity.

Core Mechanism of Action: GC-C Agonism

Plecanatide exerts its dual therapeutic effects—laxation and analgesia—through the activation of the GC-C receptor.[2] This transmembrane receptor is predominantly located on intestinal epithelial cells.[8]

2.1 Pro-Secretory Pathway (Laxative Effect) Upon binding to GC-C, Plecanatide triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6][8] This increase in intracellular cGMP subsequently activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][5][9] Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][5][6] This ionic gradient drives the osmotic movement of water into the intestines, which softens stool and accelerates transit, thereby alleviating constipation.[1][5]

2.2 Anti-Nociceptive Pathway (Analgesic Effect) The analgesic effect of Plecanatide is also mediated by the GC-C/cGMP pathway, but through a distinct downstream mechanism. It is proposed that the increased production of cGMP within intestinal epithelial cells leads to its release into the extracellular space.[5][10] This extracellular cGMP is thought to act on and inhibit the activity of submucosal pain-sensing neurons (nociceptors), reducing their firing rate and dampening visceral pain signals.[5][6][10] Additionally, some evidence suggests that GC-C activation may have anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines.[1][11] More recent research has highlighted the role of a specific subtype of enteroendocrine cells, known as neuropod cells, which are enriched with GC-C receptors and synapse with submucosal neurons.[10] Activation of GC-C on these cells may be a key pathway for communicating gut signals to the nervous system and modulating visceral sensation.[10]

Mandatory Visualization: Signaling Pathway

Caption: Plecanatide's dual mechanism via GC-C receptor activation.

Preclinical Evidence of Anti-Nociception

The anti-nociceptive effects of Plecanatide have been demonstrated in established animal models of visceral hypersensitivity. These studies provide foundational evidence of its ability to attenuate pain responses independent of its effects on motility.

Data Presentation: Visceral Hypersensitivity in Rat Models

Oral treatment with Plecanatide has been shown to significantly reduce visceral pain responses in rats with induced colonic hypersensitivity.[12][13] The primary endpoint in these studies is the visceromotor response (VMR), measured as abdominal muscle contractions in response to colorectal distension (CRD).

| Model | Treatment Group | Dose (mg/kg) | Mean Abdominal Contractions (vs. Control) | Statistical Significance | Reference |

| TNBS-Induced Hypersensitivity | Vehicle | - | Baseline | - | [12] |

| Plecanatide | 0.01 | Significant Reduction | p < 0.05 | [12] | |

| Plecanatide | 0.05 | Significant Reduction | p < 0.05 | [12] | |

| Plecanatide | > 0.5 | Not Effective | NS | [12] | |

| PRS-Induced Hypersensitivity | Vehicle | - | Baseline | - | [12] |

| Plecanatide | 0.01 | Significant Reduction | p < 0.05 | [12] | |

| Plecanatide | 0.05 | Significant Reduction | p < 0.05 | [12] | |

| Plecanatide | > 0.5 | Not Effective | NS | [12] |

TNBS: Trinitrobenzene sulfonic acid; PRS: Partial Restraint Stress. Note: The studies indicated that lower doses of Plecanatide were most effective at inhibiting visceral hypersensitivity, while higher doses were not.[12]

Experimental Protocols

The following protocols are standard methodologies used to induce and measure visceral pain in preclinical animal models, as cited in the evaluation of Plecanatide.[12][13]

4.1 Induction of Visceral Hypersensitivity

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Model (Inflammatory):

-

Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

-

Induction: Animals are lightly anesthetized. A rubber catheter is inserted intra-rectally to a depth of 8 cm.

-

TNBS Instillation: A solution of TNBS (e.g., 50 mg/kg) in 50% ethanol is administered into the colon via the catheter. The animal is held in a head-down position for several minutes to ensure distribution of the agent and prevent expulsion.

-

Post-Induction: The procedure induces a localized colonic inflammation that leads to chronic visceral hypersensitivity. Experiments are typically conducted several days post-instillation.

-

-

Partial Restraint Stress (PRS) Model (Non-Inflammatory):

-

Animal Preparation: Rats are acclimated to the restraint devices.

-

Induction: Animals are placed in a restraint tube for a defined period (e.g., 2 hours) daily for a consecutive number of days (e.g., 10 days).

-

Mechanism: This protocol induces psychological stress, which is known to cause visceral hypersensitivity without overt inflammation, mimicking a key aspect of IBS.

-

4.2 Assessment of Visceral Nociception

-

Colorectal Distension (CRD) and Visceromotor Response (VMR):

-

Surgical Preparation: Animals are chronically implanted with nichrome wire electrodes into the external oblique abdominal muscles for electromyography (EMG) recording.

-

Distension Procedure: After recovery, a flexible balloon catheter is inserted into the distal colon.

-

Stimulation: The balloon is progressively inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with rest periods in between.

-

Data Acquisition: The EMG signal (abdominal muscle contractions) is recorded, amplified, and integrated. The total electrical activity during balloon distension is quantified as the visceromotor response (VMR), a direct measure of visceral pain.

-

Drug Administration: Plecanatide or vehicle is administered orally at specified times before the CRD procedure. A reduction in the VMR at given distension pressures indicates an anti-nociceptive effect.

-

Mandatory Visualization: Experimental Workflow

Caption: Preclinical workflow for evaluating Plecanatide's anti-nociceptive effect.

Clinical Evidence of Abdominal Pain Reduction

The anti-nociceptive effects observed in preclinical models have been substantiated in large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials in patients with IBS-C.[8] A key secondary endpoint in these trials was the reduction in the severity of abdominal pain.

Data Presentation: Phase III IBS-C Clinical Trials

The primary efficacy endpoint for pain was the percentage of patients who were "abdominal pain responders," defined as those reporting at least a 30% reduction from baseline in their worst abdominal pain score for at least 6 of the 12 treatment weeks.[8]

| Trial | Treatment Group | N (Patients) | Abdominal Pain Responders (%) | Placebo-Corrected Difference (%) | Statistical Significance | Reference |

| IBS-C Study 1 | Placebo | ~700 | ~34% | - | - | [8] |

| Plecanatide 3 mg | ~700 | ~41% | ~7% | p < 0.05 | [8] | |

| Plecanatide 6 mg | ~700 | ~42% | ~8% | p < 0.01 | [8] | |

| IBS-C Study 2 | Placebo | ~700 | ~32% | - | - | [8] |

| Plecanatide 3 mg | ~700 | ~41% | ~9% | p < 0.005 | [8] | |

| Plecanatide 6 mg | ~700 | ~41% | ~9% | p < 0.005 | [8] |

Data are approximated based on published results from two large Phase III trials involving over 2100 patients. The efficacy of Plecanatide in reducing visceral hypersensitivity in animal models is consistent with these observed reductions in abdominal pain.[8][14]

Conclusion and Future Directions

Plecanatide demonstrates clear anti-nociceptive properties, which are mechanistically linked to the GC-C/cGMP signaling pathway. Its action is primarily local within the gastrointestinal tract, offering a significant advantage by minimizing systemic side effects.[1][6] Preclinical studies robustly show an attenuation of visceral hypersensitivity in validated animal models, and these findings are clinically corroborated by significant reductions in abdominal pain in large-scale human trials for IBS-C.[8][12][14]

Future research should focus on further elucidating the precise downstream targets of extracellular cGMP and the specific role of neuropod cells in mediating this analgesia.[10] Investigating the intriguing preclinical observation of a bell-shaped dose-response curve, where lower doses exhibited greater efficacy, could optimize dosing strategies for pain relief.[12] Understanding these nuances will be critical for expanding the therapeutic application of GC-C agonists in the management of chronic visceral pain disorders.

References

- 1. Plecanatide - Wikipedia [en.wikipedia.org]

- 2. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plecanatide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanylyl cyclase C ameliorates visceral pain: an unsuspected link - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Discovery and development of Plecanatide as a therapeutic agent

An In-depth Technical Guide to the Discovery and Development of Plecanatide

Abstract

Plecanatide (Trulance®) is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] Developed as a synthetic analog of the endogenous human peptide uroguanylin, plecanatide leverages a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit.[3][4] Its design as a uroguanylin analog, differing by a single amino acid, is intended to replicate the physiological activity of the native peptide in a pH-sensitive manner.[3][5] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of plecanatide.

Discovery and Design

The development of plecanatide was rooted in the understanding of the physiological roles of the endogenous peptides guanylin and uroguanylin. These peptides regulate intestinal fluid and electrolyte homeostasis by activating the GC-C receptor.[6][7] Plecanatide was designed as a structural and functional analog of human uroguanylin.[3][8] It is a 16-amino-acid peptide that is nearly identical to uroguanylin, with the exception of an aspartic acid to glutamic acid substitution at the third position from the N-terminus.[1][5] This modification was intended to enhance the peptide's stability and activity, particularly in the acidic environment of the proximal intestine.[1]

The structure of plecanatide features two important motifs:

-

pH-Sensing Residues : The acidic residues at the N-terminus modulate the peptide's affinity for the GC-C receptor in response to environmental pH, with optimal activity predicted at pH 5-6, characteristic of the proximal intestine.[1][9]

-

Receptor Binding Motif : An ACTGC motif is responsible for the specific binding to the guanylate cyclase-C receptor.[1]

Mechanism of Action

Plecanatide exerts its therapeutic effect by acting locally on the luminal surface of the intestinal epithelium with negligible systemic absorption.[3][8] The signaling cascade is initiated by the binding of plecanatide to GC-C receptors.[8][10]

The key steps are as follows:

-

Receptor Binding and Activation : Plecanatide binds to and activates GC-C, a transmembrane receptor on intestinal epithelial cells.[3][6]

-

cGMP Production : This activation stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8]

-

CFTR Ion Channel Activation : The subsequent increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][8][10]

-

Ion and Fluid Secretion : Activated CFTR promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[8][10]

-

Increased Transit : The increased ion concentration creates an osmotic gradient that draws water into the lumen, increasing intestinal fluid, softening stools, and accelerating colonic transit.[1][8]

Additionally, in animal models, GC-C agonists have been shown to have an anti-nociceptive (pain-reducing) effect, which may be mediated by extracellular cGMP modulating visceral sensory neurons.[1][6]

Caption: Signaling pathway of Plecanatide in intestinal epithelial cells.

Pharmacokinetics and Pharmacodynamics

| Parameter | Description | Citation(s) |

| Absorption | Minimally absorbed with negligible systemic availability following oral administration. | [8][10] |

| Plasma Concentration | Concentrations of plecanatide and its active metabolite are below the limit of quantitation after a 3 mg oral dose. | [8][10] |

| Distribution | Expected to be minimally distributed in tissues; primarily localized to the GI tract. | [8][11] |

| Protein Binding | Exhibits little to no binding to human serum albumin or human α-1-acid glycoprotein. | [8][10] |

| Metabolism | Metabolized within the GI tract to an active metabolite by the loss of the terminal leucine moiety. Both the parent drug and metabolite are then degraded by proteolysis into smaller peptides and amino acids. | [8][10][12] |

| Excretion | Excretion studies have not been conducted in humans as the drug and its metabolite are not measurable in plasma. | [8][10] |

| Pharmacodynamics | Increases fluid secretion into the GI tract, accelerates intestinal transit, and causes changes in stool consistency. | [8][11] |

Preclinical Development

In Vitro Studies: Guanylate Cyclase-C Activation

The biological activity of plecanatide was confirmed in vitro by measuring its ability to stimulate cGMP production in human colon carcinoma T84 cells, a standard model for studying intestinal epithelial cell function.[13]

Experimental Protocol: cGMP Stimulation Assay

-

Cell Culture : Human T84 colon carcinoma cells are cultured to confluence in appropriate media.

-

Incubation : Cells are washed and incubated with various concentrations of plecanatide (or a vehicle control) in a buffered saline solution for a specified period.

-

Cell Lysis : The reaction is terminated, and the cells are lysed to release intracellular contents.

-

cGMP Measurement : The concentration of cGMP in the cell lysates is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Normalization : cGMP levels are normalized to the total protein concentration in the cell extracts to ensure comparability across samples. Results are typically expressed as pmol of cGMP per mg of protein.[13]

In preclinical models, plecanatide demonstrated a binding potency eight times that of endogenous uroguanylin.[3][5]

In Vivo Animal Models

Animal models were crucial for evaluating the efficacy of plecanatide on visceral hypersensitivity (a model for abdominal pain) and gastrointestinal inflammation.

Experimental Protocol: Visceral Hypersensitivity Models

-

Induction : Visceral hypersensitivity in rats is induced using methods such as intrarectal administration of trinitrobenzene sulfonic acid (TNBS) or partial restraint stress (PRS).[14]

-

Treatment : Animals receive an oral gavage of plecanatide, dolcanatide (another GC-C agonist), or a vehicle control.[14]

-

Assessment : Four days after induction, visceral pain is assessed by measuring the abdominal muscle contraction response to colorectal distention (CRD) at varying pressures. A reduction in contractions indicates an analgesic effect.[14]

-

Results : Oral treatment with plecanatide at lower doses (0.01 and 0.05 mg/kg) significantly reduced TNBS- and PRS-induced visceral hypersensitivity in rats.[14]

Caption: Generalized workflow for the preclinical evaluation of Plecanatide.

Clinical Development

The efficacy and safety of plecanatide were established in large, randomized, double-blind, placebo-controlled Phase III clinical trials for both CIC and IBS-C.[3][15]

Caption: Typical workflow for Plecanatide Phase III clinical trials.

Efficacy in Chronic Idiopathic Constipation (CIC)

Two pivotal Phase III trials evaluated plecanatide (3 mg and 6 mg) against placebo in over 2,700 patients with CIC.[16][17] The primary endpoint was the percentage of "durable overall CSBM responders," defined as patients having at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one from baseline for ≥9 of the 12 treatment weeks, including ≥3 of the last 4 weeks.[17][18]

Table 1: Efficacy of Plecanatide in Phase III CIC Trials (% Durable Overall CSBM Responders)

| Trial | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) | Citation(s) |

| Trial 1 (NCT01982240) | 21.0% | 19.5% | 10.2% | <0.001 (both doses) | [3][16] |

| Trial 2 (NCT02122471) | 20.1% | 20.0% | 12.8% | 0.004 (both doses) | [5][17] |

Across both studies, plecanatide also demonstrated significant improvements in secondary endpoints, including stool frequency, stool consistency (measured by the Bristol Stool Form Scale), and straining.[3][17]

Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

Two Phase III trials evaluated plecanatide in over 2,100 patients with IBS-C.[15][19] The primary endpoint was the percentage of "overall responders," defined as patients who met both abdominal pain intensity (≥30% reduction from baseline) and stool frequency (≥1 CSBM increase from baseline) criteria in the same week for at least 6 of the 12 treatment weeks.[15]

Table 2: Efficacy of Plecanatide in Phase III IBS-C Trials (% Overall Responders)

| Trial / Analysis | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) | Citation(s) |

| Study 1 | 30.2% | 29.5% | 17.8% | <0.001 (both doses) | [15] |

| Study 2 | 21.5% | 24.0% | 14.2% | 0.009 (3 mg), <0.001 (6 mg) | [15] |

| Integrated Analysis | 25.6% | 26.7% | 16.0% | <0.001 (both doses) | [20] |

Plecanatide significantly improved secondary endpoints, including stool consistency, straining, and abdominal symptoms like bloating and cramping, with improvements seen as early as week 1.[15][20]

Safety and Tolerability

The safety profile of plecanatide was consistent across all four Phase III trials. As a minimally absorbed drug, it has an excellent safety profile with no evidence of systemic side effects.[2][8] The most common adverse event was diarrhea.

Table 3: Incidence of Common Adverse Events in Phase III Trials (%)

| Adverse Event | Plecanatide 3 mg | Placebo | Condition | Citation(s) |

| Diarrhea | 5.9% | 1.3% | CIC | [16] |

| Diarrhea | 4.3% | 1.0% | IBS-C | [15] |

The majority of diarrhea cases were mild to moderate, typically occurred within the first four weeks of treatment, and led to a low rate of study discontinuation (around 1.2-1.4%).[8][15][20] Severe diarrhea was reported in approximately 0.6% to 1% of plecanatide-treated patients.[8][19]

Conclusion

Plecanatide represents a targeted therapeutic agent developed through a rational design process based on the endogenous GC-C signaling pathway. Its identity as a uroguanylin analog provides a physiological mechanism for alleviating the symptoms of CIC and IBS-C.[3] Extensive preclinical and clinical studies have demonstrated its efficacy in improving bowel function and abdominal symptoms.[15][16] With its local action in the gastrointestinal tract and minimal systemic absorption, plecanatide offers a favorable safety and tolerability profile, making it a valuable option in the management of these common functional gastrointestinal disorders.[2][8]

References

- 1. Plecanatide - Wikipedia [en.wikipedia.org]

- 2. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trulance™ (Plecanatide) for the Treatment of Adults with Chronic Idiopathic Constipation (CIC) - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pharmacytimes.com [pharmacytimes.com]

- 20. dovepress.com [dovepress.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Research-Scale Synthesis and Purification of Plecanatide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical synthesis and purification of plecanatide, a 16-amino acid peptide analog of human uroguanylin.[1][2] Plecanatide is an agonist of the guanylate cyclase-C (GC-C) receptor, approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3][4] The protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy, followed by resin cleavage, oxidative disulfide bond formation, and a multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) purification process. This guide is intended for research purposes to produce high-purity plecanatide for analytical and preclinical studies.

Introduction to Plecanatide

Plecanatide is a synthetic peptide whose structure is closely related to the endogenous human peptide uroguanylin, differing by a single amino acid substitution (Asp³ to Glu³).[2] Its chemical name is L-Leucine, L-asparaginyl-L-α-aspartyl-L-α-glutamyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-valyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-, cyclic (4→12),(7→15)-bis(disulfide).[1] The peptide consists of 16 amino acids with two essential intramolecular disulfide bonds that are critical for its biological activity.[5]

Amino Acid Sequence: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu[1]

Plecanatide functions by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of the intestinal epithelium.[1][6] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][7] This process increases intestinal fluid and accelerates gastrointestinal transit.[1][4]

Synthesis of Linear Plecanatide via SPPS

The synthesis of the linear 16-amino acid precursor of plecanatide is effectively achieved using automated or manual Fmoc-based solid-phase peptide synthesis (SPPS).[8] The general workflow involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.

Experimental Workflow for Plecanatide Synthesis and Purification

Caption: Workflow for plecanatide synthesis and purification.

Materials and Reagents for SPPS

| Reagent/Material | Specification | Supplier Example |

| Resin | 2-Chlorotrityl chloride (2-ClTrt) or Wang Resin[9] | Novabiochem |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | HPLC Grade |

| Deprotection Agent | 20% Piperidine in DMF[8][10] | Sigma-Aldrich |

| Coupling Agents | HBTU/HOBt or HATU[10] | Various |

| Base | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |

| Cleavage Cocktail | TFA/TIS/H₂O/DODT (e.g., 90:5:3:2 v/v)[9][10] | Various |

| Amino Acids | See Table 2 below | Various |

Protected Amino Acids for Plecanatide Synthesis

| Amino Acid | Protecting Group (Side Chain) |

| Asn | Trityl (Trt) |

| Asp | tert-Butyl (OtBu) |

| Glu | tert-Butyl (OtBu) |

| Cys | Trityl (Trt) and Acetamidomethyl (Acm) for orthogonal protection |

| Val | None |

| Leu | None |

| Thr | tert-Butyl (tBu) |

| Gly | None |

Note: Using two different protecting groups for the cysteine residues (e.g., Trt and Acm) is a strategy employed in some synthesis routes to control the formation of specific disulfide bridges, though a one-step oxidation is also common.[10]

SPPS Protocol

-

Resin Swelling: Swell the chosen resin (e.g., 2-ClTrt) in DCM for 20-30 minutes in a reaction vessel.

-

First Amino Acid Loading: Couple the first C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIPEA in DCM. Allow to react for 1-2 hours. Cap any unreacted sites with a solution of methanol/DIPEA in DCM.

-

Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

-

Repeat: Repeat steps 3-5 for each amino acid in the plecanatide sequence.

-

Final Deprotection: After the final amino acid (Asn) is coupled, perform a final Fmoc deprotection (Step 3).

-

Final Wash: Wash the peptidyl-resin with DCM and dry under vacuum.

Cleavage, Oxidation, and Purification

Cleavage from Resin and Deprotection

-

Treat the dried peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O/DODT) for 2-3 hours at room temperature.[9] This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the linear peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether again.

-

Dry the crude linear peptide under vacuum.

Oxidative Folding (Disulfide Bond Formation)

-

Dissolve the crude linear peptide in a dilute aqueous buffer at a slightly alkaline pH (e.g., 0.1 M ammonium bicarbonate or ammonium hydroxide, pH 8.5-9.0).[10][11] The peptide concentration should be low (e.g., 1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.

-

Stir the solution gently, open to the air, for 12-24 hours to facilitate air oxidation. Alternatively, a mild oxidizing agent like hydrogen peroxide (H₂O₂) can be added to expedite the reaction.[10]

-

Monitor the reaction progress using analytical RP-HPLC and mass spectrometry to confirm the formation of the desired two-disulfide species.

-

Once the reaction is complete, acidify the solution with acetic acid or TFA to a pH of 4-5 to quench the reaction.[11]

Purification by RP-HPLC

A two-step purification is often necessary to achieve high purity (>98%).

Table 3: RP-HPLC Purification Conditions

| Parameter | Stage 1: Crude Purification | Stage 2: Final Polish / Desalting |

|---|---|---|

| Column | Preparative C18 Silica, 10 µm | Preparative C18 Silica, 5 or 10 µm |

| Mobile Phase A | 0.1% TFA or 0.1 M Ammonium Acetate in Water[8][11] | 0.1% Acetic Acid in Water or 0.1% TFA[10][11] |

| Mobile Phase B | Acetonitrile or Methanol[11] | Acetonitrile |

| Gradient | Slow gradient (e.g., 10-40% B over 60 min) | Shallow gradient around elution point (e.g., 20-30% B over 40 min) |

| Detection | UV at 220 nm and/or 280 nm | UV at 220 nm and/or 280 nm |

| Goal | Isolate the main peak from major impurities. Purity >85-90%. | Achieve final purity >98% and exchange counter-ion if needed. |

Protocol:

-

Crude Purification: Dissolve the crude cyclized peptide in Mobile Phase A and inject it onto the preparative HPLC system. Collect fractions corresponding to the main product peak.

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the highest purity.

-

Pooling: Pool the pure fractions (>90%).

-

Final Purification: Dilute the pooled fractions with water and perform a second round of preparative HPLC using the "Final Polish" conditions. This step helps remove closely eluting impurities and can be used for salt exchange (e.g., from TFA to acetate).

-

Lyophilization: Pool the final high-purity fractions, freeze the solution, and lyophilize to obtain plecanatide as a white, fluffy powder.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Analytical RP-HPLC: To confirm purity (should be >98%).

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight (Expected [M+H]⁺ ≈ 1682 Da).[1]

Mechanism of Action: Plecanatide Signaling Pathway

Plecanatide exerts its therapeutic effect by activating the GC-C receptor in the gastrointestinal tract.

Caption: Plecanatide's signaling pathway in intestinal cells.

References

- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Plecanatide - Wikipedia [en.wikipedia.org]

- 8. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]

- 9. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]

Application Notes and Protocols for Plecanatide in T84 and Caco-2 Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide is a synthetic analog of human uroguanylin, acting as a guanylate cyclase-C (GC-C) agonist.[1] Its primary mechanism of action involves the activation of the GC-C receptor on the apical surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. The subsequent efflux of chloride and bicarbonate ions into the intestinal lumen results in increased fluid secretion and accelerated intestinal transit.[2]

The human colon adenocarcinoma cell lines, T84 and Caco-2, are well-established in vitro models for studying intestinal epithelial physiology and pharmacology. T84 cells are particularly known for their robust expression of CFTR and are a standard model for studying chloride secretion. Caco-2 cells, upon differentiation, form a polarized monolayer with tight junctions, making them an excellent model for investigating intestinal barrier function and drug transport.

These application notes provide detailed protocols for utilizing T84 and Caco-2 cell lines to characterize the cellular effects of Plecanatide, including its impact on cGMP signaling, ion secretion, and epithelial barrier integrity.

Data Presentation

Table 1: Quantitative Data for Plecanatide in T84 Cell Assays

| Parameter | Cell Line | Value | Reference(s) |

| EC50 for cGMP Stimulation | T84 | 1.9 x 10-7 M (190 nM) | [1][3] |

Signaling Pathways and Experimental Workflows

Plecanatide Signaling Pathway

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Plecanatide Administration in TCRα-/- Mice for Spontaneous Colitis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of plecanatide in T-cell receptor alpha knockout (TCRα-/-) mice, a model for spontaneous colitis. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of guanylate cyclase-C (GC-C) agonists in inflammatory bowel disease (IBD).

Introduction

TCRα-/- mice spontaneously develop chronic colitis that resembles human ulcerative colitis, making them a valuable model for studying the pathogenesis of IBD and for evaluating novel therapeutic agents.[1] Plecanatide is a structural analog of human uroguanylin and an agonist of guanylate cyclase-C (GC-C), a receptor expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C by plecanatide leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which has been shown to have anti-inflammatory effects and to ameliorate colitis in preclinical models.[1] This document outlines the administration of plecanatide to TCRα-/- mice and the subsequent evaluation of its effects on spontaneous colitis.

Data Presentation

The following table summarizes the quantitative data from a study evaluating the effect of oral plecanatide administration on colitis severity in TCRα-/- mice.

| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Duration | Mean Colitis Score (± SD)* |

| Vehicle | - | Oral Gavage | Daily | 14 days | 3.5 (± 0.5) |

| Plecanatide | 0.5 | Oral Gavage | Daily | 14 days | 2.0 (± 0.4) |

| Plecanatide | 2.5 | Oral Gavage | Daily | 14 days | 1.8 (± 0.3) |

*Data is estimated from Figure 3B of Shailubhai K, et al. World J Gastrointest Pharmacol Ther. 2015.[1] The study reported that oral treatment with plecanatide at both 0.5 and 2.5 mg/kg for two weeks significantly reduced colitis scores compared to the vehicle-treated group.[1]

Signaling Pathway

The mechanism of action of plecanatide involves the activation of the guanylate cyclase-C (GC-C) signaling pathway in intestinal epithelial cells.

Caption: Plecanatide signaling pathway in intestinal epithelial cells.